

4-methyloxolane-2-carboxylic acid in fragment-based drug discovery

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Compound of Interest

Compound Name: 4-Methyloxolane-2-carboxylic acid

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Illustrative Application Notes and Protocols

Topic: **4-methyloxolane-2-carboxylic acid** in Fragment-Based Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for **4-methyloxolane-2-carboxylic acid** in fragment-based drug discovery (FBDD) is not publicly available. This document presents a hypothetical, yet scientifically plausible, application of this fragment to illustrate the principles and protocols of a typical FBDD workflow.

Introduction to 4-methyloxolane-2-carboxylic acid as a Fragment

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target.^[1] These fragments, typically adhering to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3), can efficiently explore a target's binding landscape.^[1]

4-methyloxolane-2-carboxylic acid is an attractive candidate for a fragment library. Its structure features:

- A three-dimensional saturated heterocyclic (oxolane) ring, providing structural complexity.

- A carboxylic acid moiety, a common pharmacophore capable of forming strong hydrogen bonds and salt-bridge interactions with protein targets.[2]
- A methyl group, which can probe small hydrophobic pockets.

These features make it a versatile fragment for targeting a variety of protein classes, including enzymes and receptors.

Hypothetical Target: Kinase X

For the purpose of this illustrative guide, we will consider Kinase X as the biological target. Kinases are a well-established class of drug targets, and their ATP-binding sites are often amenable to FBDD approaches. The goal is to identify fragments that bind to the hinge region or other allosteric pockets of Kinase X.

Experimental Protocols

Synthesis of 4-methyloxolane-2-carboxylic acid

A plausible synthetic route for **4-methyloxolane-2-carboxylic acid** is outlined below. This multi-step synthesis starts from commercially available materials.

Protocol:

- Step 1: Alkylation of a Malonic Ester. Diethyl malonate is deprotonated with a suitable base (e.g., sodium ethoxide) and reacted with 1-bromo-2-methoxyethane to introduce the ether-containing side chain.
- Step 2: Introduction of the Methyl Group. The resulting substituted malonic ester is again deprotonated and reacted with methyl iodide to install the methyl group.
- Step 3: Hydrolysis and Decarboxylation. The diester is hydrolyzed to the diacid using aqueous base (e.g., NaOH), followed by heating to promote decarboxylation, yielding a substituted propionic acid.
- Step 4: Ring Formation (Cyclization). The methoxy group is cleaved using a reagent like boron tribromide (BBr_3) to reveal a terminal alcohol. Subsequent acid-catalyzed

intramolecular cyclization (etherification) forms the 4-methyloxolane ring and yields the target carboxylic acid.

- Purification. The final product is purified using column chromatography or recrystallization to ensure high purity (>95%) required for screening.

Primary Fragment Screening using Biophysical Methods

Due to the expected weak binding affinity of fragments, sensitive biophysical techniques are required for initial screening.^[3] A combination of methods is often used to ensure high confidence in the identified hits.^[4]

Protocol: Surface Plasmon Resonance (SPR)

- Immobilization: Purified Kinase X is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
- Fragment Preparation: **4-methyloxolane-2-carboxylic acid** is dissolved in an appropriate buffer (e.g., PBS with 1% DMSO) to create a stock solution, which is then serially diluted.
- Binding Analysis: The fragment solutions are injected over the sensor chip surface at various concentrations (e.g., 1 μ M to 1 mM). A reference flow cell is used for background subtraction.
- Data Collection: The binding response is measured in Resonance Units (RU).
- Analysis: The steady-state binding responses are plotted against fragment concentration and fitted to a 1:1 binding model to determine the dissociation constant (KD).

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of 15 N-labeled Kinase X (e.g., 50 μ M) is prepared in a suitable NMR buffer.
- ^1H - ^{15}N HSQC Spectra Acquisition: A baseline ^1H - ^{15}N HSQC spectrum of the protein is recorded.
- Fragment Addition: **4-methyloxolane-2-carboxylic acid** is titrated into the protein sample at increasing concentrations.

- **Spectra Analysis:** Changes in the chemical shifts of specific amide peaks in the HSQC spectrum upon fragment addition indicate binding. These chemical shift perturbations (CSPs) can be mapped onto the protein structure to identify the binding site.

Hit Validation and Characterization

Once a primary hit is identified, it must be validated using orthogonal methods and characterized structurally.[5]

Protocol: X-ray Crystallography

- **Co-crystallization or Soaking:** Crystals of Kinase X are grown. These crystals are either soaked in a solution containing a high concentration of **4-methyloxolane-2-carboxylic acid** or grown in the presence of the fragment (co-crystallization).[6]
- **Data Collection:** The crystals are cryo-cooled and diffraction data are collected at a synchrotron source.
- **Structure Determination:** The crystal structure of the Kinase X-fragment complex is solved by molecular replacement and refined.
- **Binding Mode Analysis:** The resulting electron density map confirms the binding of the fragment and reveals its precise orientation and interactions within the protein's binding pocket.

Quantitative Data Summary

The following table summarizes hypothetical data for **4-methyloxolane-2-carboxylic acid** as a fragment hit against Kinase X.

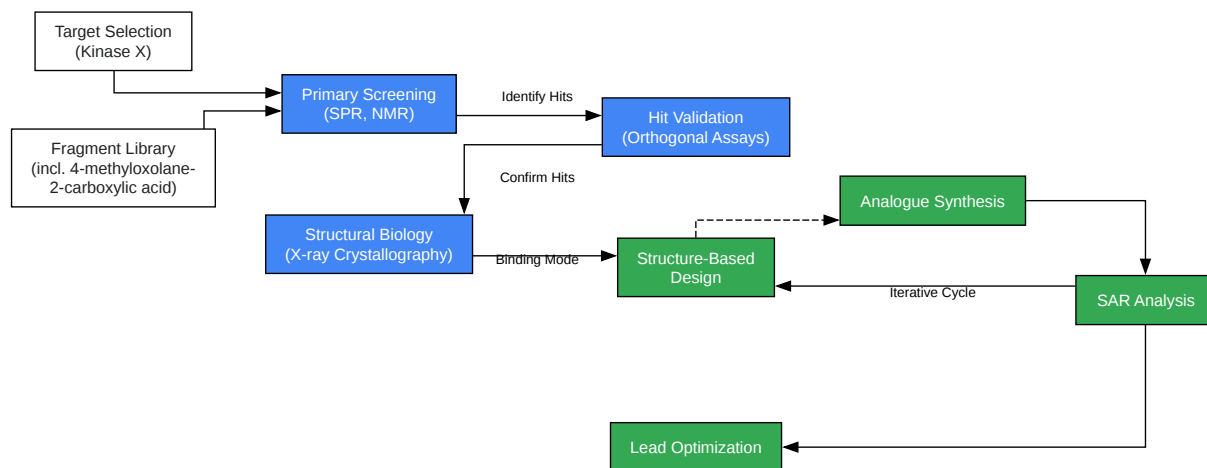
Parameter	Method	Result	Interpretation
Molecular Weight	-	144.17 g/mol	Adheres to "Rule of Three" (<300 Da)
cLogP	-	~0.5	Adheres to "Rule of Three" (<3)
Binding Affinity (KD)	SPR	450 μ M	Typical weak affinity for a fragment hit
Binding Confirmation	NMR (CSP)	Yes	Confirms interaction in solution
Ligand Efficiency (LE)	Calculated	0.35 kcal/mol/heavy atom	Good LE, indicating efficient binding

Note: Ligand Efficiency (LE) is calculated as: $LE = (-RT * \ln(KD)) / N$, where N is the number of heavy (non-hydrogen) atoms.

Visualizations

FBDD Workflow

The following diagram illustrates the general workflow for a fragment-based drug discovery campaign.

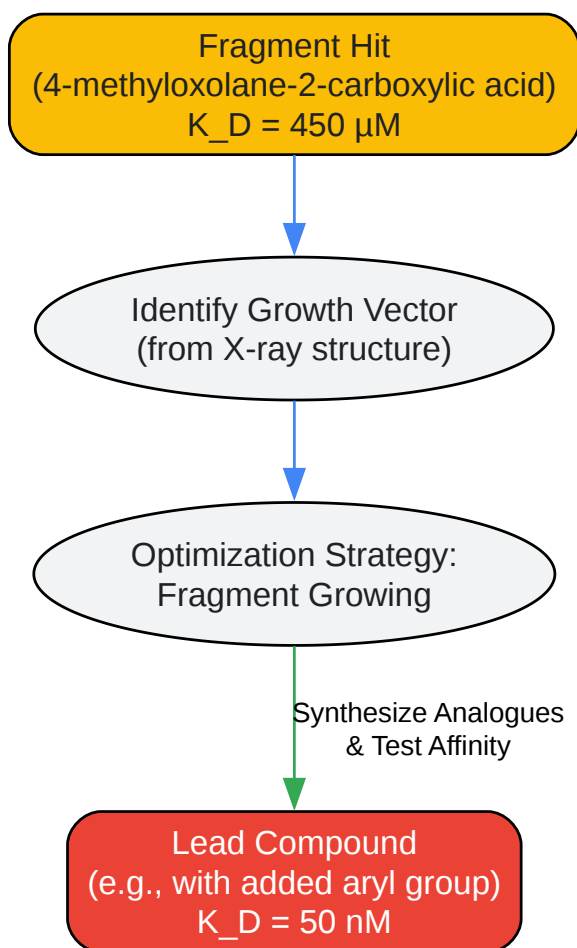


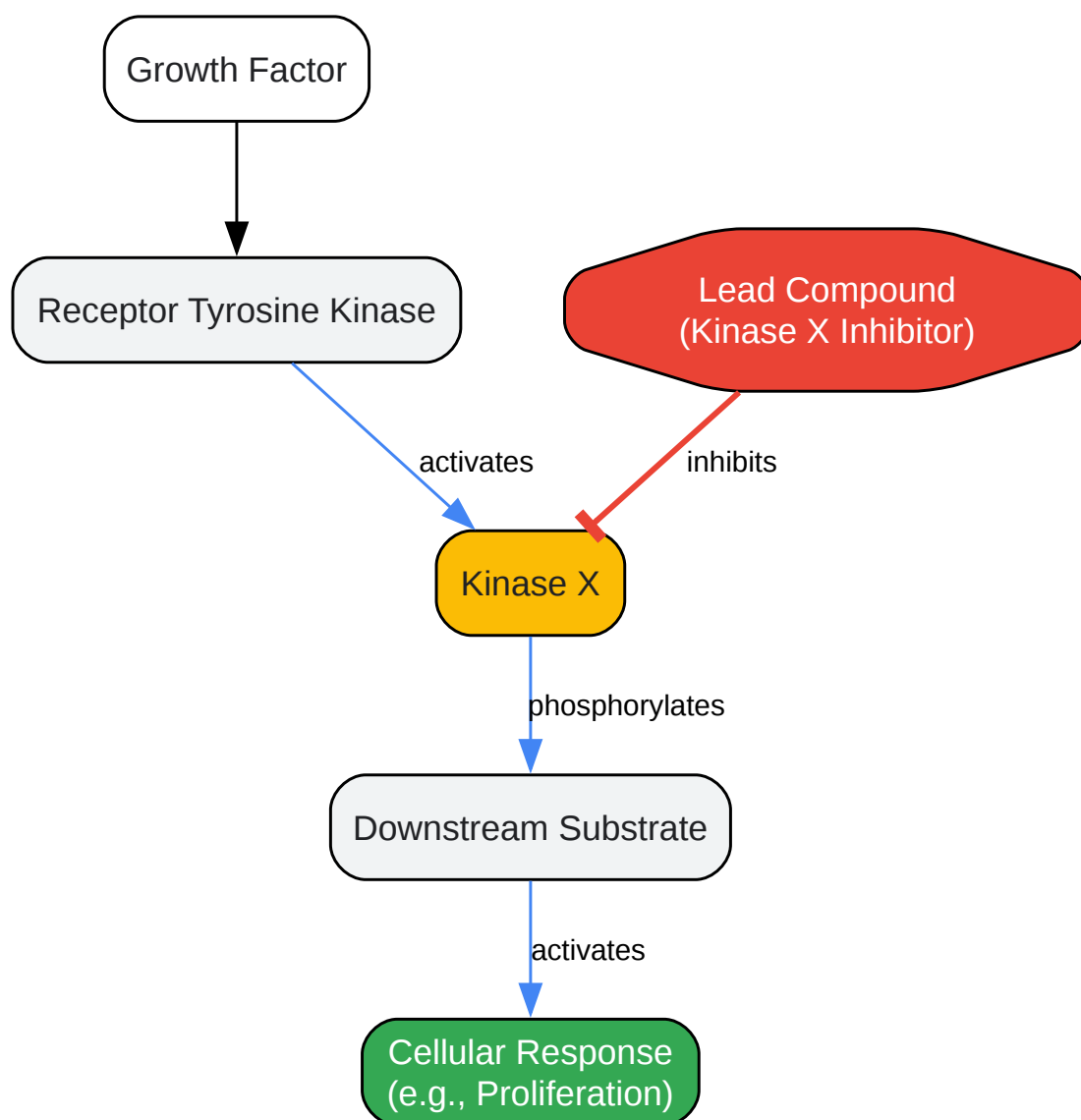
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Caption: General workflow of a Fragment-Based Drug Discovery (FBDD) project.

Fragment-to-Lead Optimization Strategy

The structural information from X-ray crystallography guides the optimization of the initial fragment hit into a more potent lead compound.^{[7][8]}





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- To cite this document: BenchChem. [4-methyloxolane-2-carboxylic acid in fragment-based drug discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2732494#4-methyloxolane-2-carboxylic-acid-in-fragment-based-drug-discovery]

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